molecular formula C9H10N4O2S B1386822 N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide CAS No. 1188362-92-6

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide

Cat. No.: B1386822
CAS No.: 1188362-92-6
M. Wt: 238.27 g/mol
InChI Key: ZCGGNTBIIBRGNE-UHFFFAOYSA-N
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Description

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure and properties, which make it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide typically involves multiple steps, starting with the preparation of isonicotinic acid derivatives. The key steps include:

    Formation of Isonicotinic Acid Derivatives: Isonicotinic acid is first converted into its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with an appropriate amine to form the amide bond.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: An isomer of isonicotinamide, known for its role in the biosynthesis of NAD+.

    Isonicotinic Acid: The parent compound from which isonicotinamide derivatives are synthesized.

    Thiosemicarbazide: A compound with a similar thioamide group, used in various chemical syntheses.

Uniqueness

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-7(14)6(8(11)16)13-9(15)5-1-3-12-4-2-5/h1-4,6H,(H2,10,14)(H2,11,16)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGGNTBIIBRGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC(C(=O)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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